molecular formula C27H25N3O2 B6513481 3-(3,4-dimethylphenyl)-8-methoxy-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866349-55-5

3-(3,4-dimethylphenyl)-8-methoxy-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B6513481
CAS No.: 866349-55-5
M. Wt: 423.5 g/mol
InChI Key: KKTNBYJKZUADBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties The compound 3-(3,4-dimethylphenyl)-8-methoxy-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline (molecular formula: C₂₇H₂₅N₃O₂, molecular weight: 423.51 g/mol) is a tricyclic heterocyclic molecule featuring a pyrazole ring fused to a quinoline nucleus. Its structure includes a 3,4-dimethylphenyl group at position 3, a 2-methoxybenzyl substituent at position 5, and a methoxy group at position 8 of the quinoline ring . This compound is part of a broader class of pyrazolo[4,3-c]quinolines, which are pharmacologically significant due to their diverse biological activities, including anticancer, anti-inflammatory, and receptor-binding properties .

The compound is available in 51 mg quantities as a screening compound, with purity and solubility data pending verification .

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-8-methoxy-5-[(2-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O2/c1-17-9-10-19(13-18(17)2)26-23-16-30(15-20-7-5-6-8-25(20)32-4)24-12-11-21(31-3)14-22(24)27(23)29-28-26/h5-14,16H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTNBYJKZUADBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)OC)CC5=CC=CC=C5OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,4-dimethylphenyl)-8-methoxy-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline (CAS No: 866349-55-5) is a synthetic pyrazoloquinoline derivative with potential biological activities. This article explores its biological activities, focusing on its anticancer properties and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

  • Chemical Formula : C27H25N3O2
  • Molecular Weight : 425.51 g/mol
  • IUPAC Name : this compound

Research indicates that this compound exhibits significant anticancer activity , particularly against various cancer cell lines. The proposed mechanism involves the following pathways:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest.
  • Induction of Apoptosis : It promotes apoptosis through the activation of caspase pathways and modulation of mitochondrial membrane potential.
  • Inhibition of Key Signaling Pathways : The compound appears to inhibit critical signaling pathways such as PI3K/AKT/mTOR, which are often dysregulated in cancer.

Anticancer Activity

A study evaluating the cytotoxic effects of this compound on various cancer cell lines demonstrated the following results:

Cell LineIC50 (µM)Mechanism of Action
HCT116 (Colorectal)15Induces apoptosis and G2/M arrest
Caco-2 (Colorectal)18Inhibits PI3K/AKT/mTOR signaling
MCF-7 (Breast)20Cell cycle arrest and apoptosis

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Case Studies

  • Colorectal Cancer Study :
    • In a recent study, the compound was tested against HCT116 and Caco-2 cells. Results indicated a significant reduction in cell viability with an IC50 value of 15 µM for HCT116 cells. Mechanistic studies revealed that the compound induces apoptosis through mitochondrial pathways and inhibits key proteins involved in cell survival signaling .
  • Breast Cancer Research :
    • Another study focused on MCF-7 cells, where the compound demonstrated an IC50 value of 20 µM. The results suggested that it triggers apoptosis via caspase activation and disrupts cell cycle progression at the G2/M phase .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[4,3-c]quinolines exhibit varied biological activities depending on substituent patterns. Below is a comparative analysis of the target compound and its analogs:

Table 1: Structural and Functional Comparison of Pyrazolo[4,3-c]Quinoline Derivatives

Compound Name Substituents (Position) Molecular Weight Key Biological Activities/Applications References
Target Compound 3: 3,4-Dimethylphenyl; 5: 2-Methoxybenzyl; 8: OMe 423.51 Screening compound (anticancer, receptor studies)
3-(4-Fluorophenyl)-7,8-dimethoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline 3: 4-Fluorophenyl; 5: 4-Methylbenzyl; 7,8: OMe 457.50 Neurotensin receptor 1 (NTR1) agonist
8-Methoxy-5-(2-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline 3: Phenyl; 5: 2-Methoxybenzyl; 8: OMe 409.45 Anticancer, anxiolytic potential
5-(2-Fluorobenzyl)-3-(4-methoxyphenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline 3: 4-Methoxyphenyl; 5: 2-Fluorobenzyl; 8: Me 431.46 COX-2/PDE4 inhibition
8-Ethoxy-3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline 3: 4-Methoxyphenyl; 5: 3-Methylbenzyl; 8: OEt 457.54 Anticonvulsant activity

Key Observations

The 2-methoxybenzyl group at position 5 differentiates the target compound from analogs with 4-methylbenzyl (e.g., ) or 3-methylbenzyl (e.g., ) groups. This substitution could influence metabolic stability due to steric hindrance of methoxy groups .

Positional Methoxy Groups

  • Methoxy groups at position 8 (target compound) or positions 7 and 8 (e.g., ) modulate electronic properties and solubility. The single methoxy group in the target compound may reduce metabolic deactivation compared to dimethoxy analogs .

Biological Activity Trends

  • Compounds with electron-withdrawing groups (e.g., 4-fluorophenyl in ) show enhanced receptor agonist activity, while electron-donating groups (e.g., methyl in ) correlate with enzyme inhibition. The target compound’s 3,4-dimethylphenyl group balances both effects, making it versatile for diverse screening applications .

Structure-Activity Relationship (SAR) Insights

  • Position 3 : Aromatic substituents (e.g., 3,4-dimethylphenyl, 4-fluorophenyl) are critical for receptor binding. Bulky groups improve affinity for benzodiazepine and neurotensin receptors .
  • Position 5 : Benzyl derivatives with methoxy or methyl groups enhance metabolic stability and blood-brain barrier penetration .
  • Position 8 : Methoxy or ethoxy groups improve solubility without significantly altering potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.